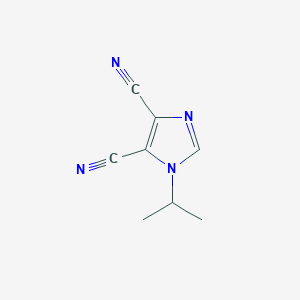
Cyclo(L-Ala-L-Pro)
Vue d'ensemble
Description
Cyclo(L-Ala-L-Pro) is an organonitrogen compound and an organooxygen compound . It is functionally related to an alpha-amino acid . This compound is a natural product found in Nigrospora oryzae, Aspergillus fumigatus, and other organisms . It is also known to be an anticancer agent that is toxic to cancer cells such as A549, HCT-116, and HepG2 .
Synthesis Analysis
The synthesis of Cyclo(L-Ala-L-Pro) involves a series of steps starting from N-Boc-L-(+)-Proline and L-(+)-Alanine. The process includes neutralization, condensation, deprotection, and cyclization, resulting in an overall yield of 65.3%. The structure of the synthesized compound is confirmed using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and Elemental analysis.Molecular Structure Analysis
The molecular structure of Cyclo(L-Ala-L-Pro) has been extensively studied using techniques like X-ray crystallography and NMR . For instance, the crystal structure of cyclophilin A complexed with the substrate Ala-Pro has been determined, showing that only the cis form of Ala-Pro binds to the active site of cyclophilin A .Chemical Reactions Analysis
Cyclo(L-Ala-L-Pro) has been found to interact with enzymes such as glutathione S-transferase (GST) in Aspergillus flavus . It specifically binds to recombinant AfGST and inhibits its GST activity .Physical And Chemical Properties Analysis
Cyclo(L-Ala-L-Pro) has a molecular weight of 168.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 0 . Its Exact Mass is 168.089877630 g/mol and its Monoisotopic Mass is 168.089877630 g/mol . Its Topological Polar Surface Area is 49.4 Ų .Applications De Recherche Scientifique
Inhibition of Aflatoxin Production
Cyclo(L-Ala-L-Pro) has been found to inhibit aflatoxin production in aflatoxigenic fungi without affecting fungal growth . The mode of action of Cyclo(L-Ala-L-Pro) in inhibiting aflatoxin production of Aspergillus flavus was investigated . A glutathione S-transferase (GST) of the fungus, designated AfGST, was identified as a binding protein of Cyclo(L-Ala-L-Pro) . Cyclo(L-Ala-L-Pro) specifically bound to recombinant AfGST and inhibited its GST activity .
GST Inhibition
Cyclo(L-Ala-L-Pro) has been shown to inhibit the GST activity of recombinant AfGST . Ethacrynic acid, a known GST inhibitor, inhibited the GST activity of recombinant AfGST and aflatoxin production of the fungus . These results suggest that Cyclo(L-Ala-L-Pro) inhibits aflatoxin production by affecting GST function in A. flavus .
Regulation of Aflatoxin Production
Cyclo(L-Ala-L-Pro) has been found to reduce the expression level of AflR, a key regulatory protein for aflatoxin production, similar to ethacrynic acid . This suggests that Cyclo(L-Ala-L-Pro) may play a role in the regulation of aflatoxin production .
Potential as a Selective Aflatoxin Production Inhibitor
Given its ability to inhibit aflatoxin production by affecting GST function in A. flavus, Cyclo(L-Ala-L-Pro) and other AfGST inhibitors are possible candidates as selective aflatoxin production inhibitors .
Mécanisme D'action
Target of Action
The primary target of Cyclo(L-Ala-L-Pro) is a glutathione S-transferase (GST) of the fungus Aspergillus flavus, designated as AfGST . GSTs are enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds.
Mode of Action
Cyclo(L-Ala-L-Pro) interacts with its target by binding specifically to the AfGST . This binding inhibits the GST activity of the enzyme . Ethacrynic acid, a known GST inhibitor, has a similar effect on the GST activity of AfGST .
Biochemical Pathways
The inhibition of AfGST by Cyclo(L-Ala-L-Pro) affects the aflatoxin production pathway in Aspergillus flavus . Aflatoxins are potent carcinogenic toxins produced by some Aspergillus species. The inhibition of GST activity leads to a reduction in the expression level of AflR , a key regulatory protein for aflatoxin production .
Result of Action
The result of Cyclo(L-Ala-L-Pro)'s action is the inhibition of aflatoxin production in aflatoxigenic fungi without affecting fungal growth . This suggests that Cyclo(L-Ala-L-Pro) could be a potential candidate for the development of selective aflatoxin production inhibitors .
Orientations Futures
Propriétés
IUPAC Name |
(3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLYCILIEOFQPK-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(L-Ala-L-Pro) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cyclo(L-Ala-L-Pro) interact with its target and what are the downstream effects?
A1: Cyclo(L-Ala-L-Pro) has been identified as a potential inhibitor of aflatoxin production in fungi like Aspergillus flavus. Research suggests that it binds to a specific glutathione S-transferase (GST) enzyme in the fungus, designated AfGST [, ]. This binding inhibits the enzyme's activity, leading to a reduction in the expression of AflR []. AflR is a crucial regulatory protein responsible for the production of aflatoxin. Therefore, by inhibiting AfGST, Cyclo(L-Ala-L-Pro) indirectly disrupts the aflatoxin production pathway in the fungus.
Q2: Does Cyclo(L-Ala-L-Pro) affect fungal growth?
A2: An important characteristic of Cyclo(L-Ala-L-Pro) is its selective inhibition of aflatoxin production without significantly affecting fungal growth [, , ]. This is a desirable trait for an aflatoxin control agent, as it specifically targets toxin production without harming the fungus or the overall ecosystem.
Q3: Are there other compounds with similar activity against aflatoxin production?
A3: Yes, other diketopiperazines have been investigated for their ability to inhibit aflatoxin production. For instance, Cyclo(L-Ala-Gly), produced by a Klebsiella species, shows even stronger inhibition of aflatoxin production in Aspergillus flavus compared to Cyclo(L-Ala-L-Pro) []. Interestingly, Cyclo(L-Ala-Gly) does not inhibit AfGST, suggesting a different mode of action for its inhibitory effect [].
Q4: What is the structural characterization of Cyclo(L-Ala-L-Pro)?
A4: Cyclo(L-Ala-L-Pro) is a cyclic dipeptide composed of L-alanine and L-proline.
- Spectroscopic data: The structure of Cyclo(L-Ala-L-Pro) has been confirmed using Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), and 13C Nuclear Magnetic Resonance (13C NMR) []. Detailed spectroscopic data can be found in the referenced publication.
Q5: Have there been any studies on the SAR (Structure-Activity Relationship) of Cyclo(L-Ala-L-Pro) analogs?
A5: Research indicates that modifications to the Cyclo(L-Ala-L-Pro) structure can significantly affect its activity. For example, replacing the methyl group in Cyclo(L-Ala-Gly) with ethyl, propyl, or isopropyl groups resulted in significantly enhanced aflatoxin production-inhibitory activity []. This suggests that the size and properties of the substituent at that position play a crucial role in the compound's ability to interfere with aflatoxin biosynthesis.
Q6: Are there potential applications of Cyclo(L-Ala-L-Pro) in preventing aflatoxin contamination?
A6: Studies have explored the use of Cyclo(L-Ala-L-Pro)-producing bacteria as biocontrol agents. For example, a Stenotrophomonas sp. strain that produces Cyclo(L-Ala-L-Pro) effectively suppressed aflatoxin production when co-cultured with aflatoxigenic fungi []. Furthermore, dipping peanuts in a suspension of these bacterial cells significantly reduced aflatoxin contamination in both laboratory and field settings []. This highlights the potential of using such bacteria or their metabolites as a practical approach for controlling aflatoxin contamination in food and agricultural products.
Q7: Is Cyclo(L-Ala-L-Pro) found in natural sources?
A7: Yes, Cyclo(L-Ala-L-Pro) has been identified in various natural sources. It is one of ten cyclic dipeptides found in cooked beef []. Additionally, it was isolated from Talaromyces wortmannii LGT-4, an endophytic fungus, when cultured in CYM medium [].
Q8: Have computational methods been used to study Cyclo(L-Ala-L-Pro)?
A8: Yes, Monte Carlo simulations have been employed to investigate the solvent structure in crystals of a hydrated cyclic peptide related to Cyclo(L-Ala-L-Pro), specifically cyclo(‐L‐Ala‐L‐Pro‐D‐Phe)2 []. This study provided valuable insights into water structure, hydrogen bonding networks, and the dynamics of water molecules within the crystal lattice []. This type of information can be crucial for understanding the compound's behavior in different environments and for designing more effective analogs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



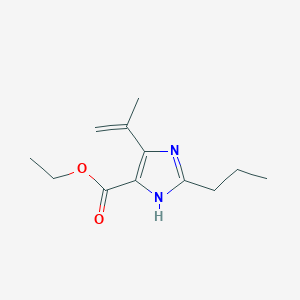
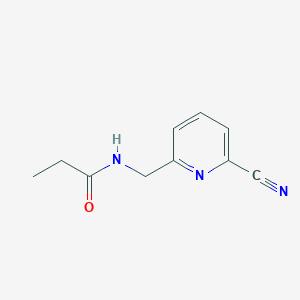
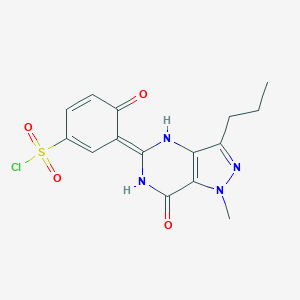
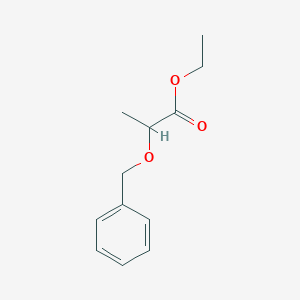
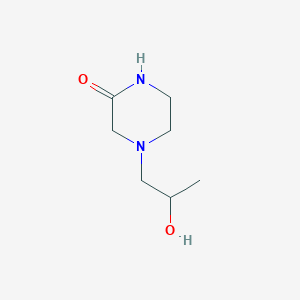
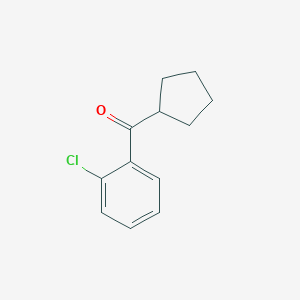
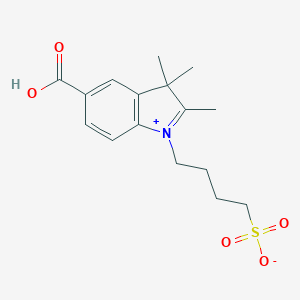

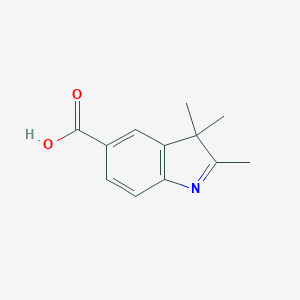
![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)

